Bienvenue dans la boutique en ligne BenchChem!

(2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate

Crystallinity Physical Form Reference Standard Handling

(2S)-Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate (CAS 2434784-03-7 / 2720867-05-8) is the p-toluenesulfonic acid (tosylate) salt of a chiral α-amino acid methyl ester bearing a γ-lactam (2-oxopyrrolidine) side chain. The free base counterpart (CAS 1027601-37-1) is formally catalogued as Nirmatrelvir Impurity 10, a process-related impurity and key structural fragment of the SARS-CoV-2 main protease inhibitor nirmatrelvir (PF-07321332, Paxlovid®).

Molecular Formula C15H22N2O6S
Molecular Weight 358.4 g/mol
Cat. No. B8091785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate
Molecular FormulaC15H22N2O6S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C(CC1CCNC1=O)N
InChIInChI=1S/C8H14N2O3.C7H8O3S/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,2-4,9H2,1H3,(H,10,11);2-5H,1H3,(H,8,9,10)/t5?,6-;/m0./s1
InChIKeyADMIZMXZUOVJOC-PQAGPIFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-Methyl 2-Amino-3-(2-Oxopyrrolidin-3-yl)Propanoate 4-Methylbenzenesulfonate: Identity, Salt Form, and Procurement-Relevant Characteristics


(2S)-Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate (CAS 2434784-03-7 / 2720867-05-8) is the p-toluenesulfonic acid (tosylate) salt of a chiral α-amino acid methyl ester bearing a γ-lactam (2-oxopyrrolidine) side chain . The free base counterpart (CAS 1027601-37-1) is formally catalogued as Nirmatrelvir Impurity 10, a process-related impurity and key structural fragment of the SARS-CoV-2 main protease inhibitor nirmatrelvir (PF-07321332, Paxlovid®) [1]. The tosylate salt form (MW 358.41, C₁₅H₂₂N₂O₆S) is supplied as a crystalline powder with commercially available purity ranging from 97% to >99% depending on the vendor . This compound serves dual procurement roles: as a high-purity reference standard for analytical method development, method validation (AMV), and quality control (QC) in nirmatrelvir-related ANDA submissions, and as a synthetic intermediate for antiviral protease inhibitor programs targeting coronavirus 3CLpro (Mpro) [1].

Why Salt Form and Counterion Selection Determine Procurement Outcomes for (2S)-Methyl 2-Amino-3-(2-Oxopyrrolidin-3-yl)Propanoate Derivatives


The free base (CAS 1027601-37-1, MW 186.21), hydrochloride salt (CAS 1429218-41-6, MW 222.67), Boc-protected derivative (CAS 328086-60-8, MW 286.33), and tosylate salt (CAS 2434784-03-7, MW 358.41) all share the identical (2S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methyl ester pharmacophore, yet they are not interchangeable in procurement workflows [1]. The tosylate salt is explicitly positioned as a crystalline powder with purity specifications reaching >99%, whereas the free base and HCl salt are typically supplied at 97–98% purity . Critically, the tosylate counterion alters the physical form from the free base's less-characterized solid state to a well-defined crystalline powder, directly impacting handling, weighing accuracy, and formulation reproducibility in regulated analytical environments . In pharmaceutical salt screening literature, tosylate salts have been demonstrated to exhibit lower hygroscopicity than hydrochloride salts, a property that influences long-term storage stability and weighing accuracy under ambient conditions [2]. Furthermore, the free base—not the salt—is the entity recognized as Nirmatrelvir Impurity 10 for ANDA regulatory submissions, meaning the tosylate salt must be selected when a stable, crystalline, high-purity physical form of that same active moiety is required without the complications of free base handling [1][3]. Substituting one salt form for another without verifying purity tier, crystalline form, and counterion identity risks invalidating analytical method qualification data and compromising synthetic intermediate quality in multi-step nirmatrelvir manufacturing processes [4].

Quantitative Differentiation Evidence: (2S)-Methyl 2-Amino-3-(2-Oxopyrrolidin-3-yl)Propanoate 4-Methylbenzenesulfonate Versus Closest Analogs


Crystalline Powder Physical Form Versus Free Base: Handling and Weighing Reproducibility for Regulated Analytical Workflows

The tosylate salt (CAS 2434784-03-7 / 2720867-05-8) is consistently specified by authoritative suppliers as a 'crystalline powder' , whereas the free base (CAS 1027601-37-1) is listed without a defined crystalline form descriptor across multiple vendor datasheets, with physical state data marked as 'No data available' [1]. The Boc-protected analog (CAS 328086-60-8) is reported as 'White to Light yellow powder to crystal' with a defined melting point of 111–115°C , confirming that crystalline character is not universal across derivatives. The crystalline powder morphology of the tosylate salt directly enables reproducible gravimetric handling for reference standard preparation—a critical requirement for analytical method validation (AMV) and quality control (QC) applications in ANDA submissions [2].

Crystallinity Physical Form Reference Standard Handling Analytical QC

Purity Tier Differentiation: >99% (Tosylate Salt) Versus 97–98% (Free Base and HCl Salt) for Reference Standard Applications

The tosylate salt is commercially available at a purity specification of >99% from Fujifilm Wako/MP Biomedicals (product code 230923, CAS 2720867-05-8) . In contrast, the free base (CAS 1027601-37-1) is supplied at 97% (MolCore) to 98% (Leyan, Chemscene), and the HCl salt (CAS 1429218-41-6) is offered at 98% by multiple vendors including AchemBlock and Fluorochem . The Bidepharm tosylate salt listing reports 98% standard purity with provision of NMR, HPLC, and GC batch quality reports . The >99% purity tier represents a meaningful differentiation: for a reference standard used in HPLC impurity quantification, a 1% impurity burden in a 97%-purity standard translates to a potential 33% relative overestimation of impurity levels compared to a >99%-purity standard, assuming the impurity profile of the standard itself contributes to the analytical blank [1].

Purity Reference Standard HPLC Quality Control Pharmacopeial Compliance

Recognized Regulatory Identity as Nirmatrelvir Impurity 10: Facilitating ANDA Submission and Pharmacopeial Traceability

The free base form of the target compound (CAS 1027601-37-1) is formally catalogued as 'Nirmatrelvir Impurity 10' by multiple reference standard suppliers including ChemWhat, SynZeal, and Clearsynth [1][2]. These suppliers explicitly state that the product is supplied with 'detailed characterization data compliant with regulatory guideline' and can be used for 'analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Nirmatrelvir' [1][2]. Critically, 'further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility' [1][2]. This regulatory designation is unique to the free base/Impurity 10 identity; neither the Boc-protected derivative (CAS 328086-60-8) nor generic amino acid ester analogs carry this formal impurity designation . The tosylate salt, bearing the same active moiety, serves as the stable, crystalline delivery form of this regulatory-recognized entity. In contrast, the HCl salt (CAS 1429218-41-6) is listed merely as a 'related chemical' rather than carrying the Impurity 10 designation itself [1].

Regulatory Compliance ANDA USP/EP Traceability Nirmatrelvir Impurity Reference Standard

Tosylate Versus Hydrochloride Salt: Reduced Hygroscopicity as a Class-Level Advantage for Long-Term Storage and Weighing Accuracy

In pharmaceutical salt screening studies, tosylate salts have been demonstrated to exhibit lower hygroscopicity than hydrochloride salts. A comparative study of albendazole salt forms established the hygroscopicity rank order: sulfate > hydrochloride > tosylate > mesylate, with tosylate showing significantly reduced moisture uptake relative to hydrochloride [1]. More recent work on GDC-3280 confirmed that tosylate salt formation enhances solubility while introducing a defined desupersaturation risk profile, and that the tosylate salt's solubility product constant (Ksp) provides a quantifiable basis for dissolution performance prediction . For the target compound series, the HCl salt (CAS 1429218-41-6) is listed with storage at 'Room Temperature' by AchemBlock and at '2-8°C' by Chemscene , while the tosylate salt is specified for storage at '0-8°C' (AchemBlock) , with the Fujifilm Wako >99% grade supplied as a crystalline powder . The tosylate salt's higher molecular weight (358.41 vs. 222.67 for HCl salt) reduces the relative mass fraction of the hygroscopic free amine moiety, further contributing to lower equilibrium moisture content under identical humidity conditions .

Hygroscopicity Salt Selection Stability Pharmaceutical Salt Screening Storage

Multi-Supplier Commercial Availability at Gram-to-100g Scale: Established Supply Chain Versus Limited Free Base Availability

The tosylate salt (CAS 2720867-05-8 / 2434784-03-7) is listed by 14 distinct suppliers on the ChemSpace aggregator platform, with available pack sizes ranging from 250 mg to 100 g and purity specifications of 95–98% [1]. Pricing at the 25 g scale ranges from approximately $470 to $762 across suppliers including BLD Pharmatech, Angene, Ambeed, and Aaron Chemicals [1]. The Fujifilm Wako/MP Biomedicals channel offers the tosylate salt at >99% purity in 10 g and 100 g quantities . In contrast, the free base (CAS 1027601-37-1) at 25 g scale is listed as '请询价' (inquire for pricing) by Leyan, indicating limited off-the-shelf bulk availability . The HCl salt (CAS 1429218-41-6) is primarily offered in smaller quantities (mg to low g range) across vendors . This multi-supplier, multi-scale availability of the tosylate salt reduces single-source procurement risk and enables competitive pricing for budget-sensitive ANDA development programs .

Supply Chain Commercial Availability Bulk Procurement Scale-up Vendor Diversity

Direct Synthetic Utility for Paxlovid® (Nirmatrelvir) Manufacturing: Tosylate Salt as a Validated Intermediate Form

Fujifilm Wako/MP Biomedicals explicitly positions the tosylate salt as one of two intermediates 'necessary for the synthesis of the protease inhibitor Paxlovid™' . The companion intermediate, (αS,3S)-α-[(tert-Butyloxycarbonyl)amino]-2-oxo-3-pyrrolidinepropanoic Acid Methyl Ester (CAS 328086-60-8, MW 286.32, purity >99%), is the Boc-protected precursor . The tosylate salt thus represents the deprotected, free amine form ready for direct coupling in the nirmatrelvir synthetic sequence. Pfizer's patent US20250230150A1 describes the use of (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride (Compound III) as the eastern fragment coupling partner, where the free amine (corresponding to the tosylate salt's active moiety after neutralization) reacts with the activated western fragment to form the nirmatrelvir core [1]. The tosylate salt form offers a crystalline, storable, high-purity source of this free amine that can be liberated in situ under basic coupling conditions, avoiding the need to handle the less stable free base directly [2]. The Boc-protected derivative requires an additional deprotection step (TFA or HCl) prior to coupling, adding one synthetic operation and associated yield loss .

Synthetic Intermediate Nirmatrelvir Paxlovid Antiviral Process Chemistry

Procurement-Driven Application Scenarios for (2S)-Methyl 2-Amino-3-(2-Oxopyrrolidin-3-yl)Propanoate 4-Methylbenzenesulfonate


Nirmatrelvir ANDA Impurity Reference Standard: High-Purity (>99%) Crystalline Tosylate Salt for HPLC Method Validation and USP/EP Traceability

For generic pharmaceutical companies pursuing Abbreviated New Drug Applications (ANDAs) for nirmatrelvir (Paxlovid® generic), the tosylate salt at >99% purity (Fujifilm Wako/MP Biomedicals, product code 230923) provides the Nirmatrelvir Impurity 10 active moiety in a crystalline, high-purity physical form . The >99% purity specification exceeds the 97–98% ceiling of the free base and HCl salt, delivering the ≤1% total impurity burden required for a reference standard that will not systematically bias HPLC impurity quantification methods . Suppliers explicitly support USP/EP traceability and provide detailed characterization data (NMR, MS, HPLC) compliant with regulatory guidelines, directly supporting ANDA Module 3.2.S.3.2 (Impurities) and Module 3.2.P.5.3 (Validation of Analytical Procedures) documentation requirements [1].

Nirmatrelvir Process Chemistry: Direct-Use Eastern Fragment Intermediate Eliminating Boc Deprotection Step

For process R&D groups scaling up nirmatrelvir generic synthesis, procuring the tosylate salt as the free amine eastern fragment eliminates the Boc deprotection step required when using the Boc-protected precursor (CAS 328086-60-8) . In the Pfizer patent route, the corresponding free amine (as the HCl salt of the propanamide analog) is coupled directly to the activated western fragment using EDC·HCl/HOPO/NEt₃ in methyl ethyl ketone at 50°C . The tosylate salt's crystalline powder form enables accurate stoichiometric dispensing at manufacturing scale, and the Fujifilm Wako channel offers 10 g and 100 g quantities at >99% purity for pilot-scale campaigns . The established MgSO₄-mediated aminolysis process literature demonstrates that this eastern fragment can be manufactured at >350 kg per batch, confirming the industrial relevance of this intermediate class [1].

Coronavirus 3CL Protease (Mpro) Inhibitor Medicinal Chemistry: Building Block for Structure-Activity Relationship (SAR) Exploration

The 2-oxopyrrolidin-3-yl side chain (γ-lactam) is a pharmacophoric element shared by nirmatrelvir, GC376, and GC373—all validated inhibitors of coronavirus 3CL protease (Mpro) . The tosylate salt provides this key P1 fragment as a crystalline, storable building block that can be coupled to diverse P2/P3/P4 moieties for SAR exploration [1]. Computational studies have identified that modifications at the 2-oxopyrrolidine fragment significantly modulate Mpro inhibitory affinity, making access to this building block in high purity essential for rational analog design [2]. The multi-supplier availability of the tosylate salt at the 1 g to 25 g scale (14 suppliers on ChemSpace) supports iterative medicinal chemistry cycles without supply interruption [3].

Boron Cluster Antiviral Conjugate Research: Amino Acid Ester Payload for closo-Decaborate Delivery Systems

In published antiviral research, methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate (designated as '-Pld-OCH₃') has been conjugated to closo-decaborate anion delivery systems via an oxybis[(ethane-2,1-diyl)oxy] spacer for evaluation against influenza A virus (H1N1)pdm09 . The tosylate salt offers the free amine form of this payload in crystalline, high-purity format suitable for direct conjugation chemistry without the need for protecting group manipulation. This application demonstrates that the compound's utility extends beyond nirmatrelvir-specific programs into broader antiviral conjugate research, and the established commercial availability supports procurement for exploratory biomedical studies .

Quote Request

Request a Quote for (2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.